C-131,2,3,6,7,8-HxCDD

Übersicht

Beschreibung

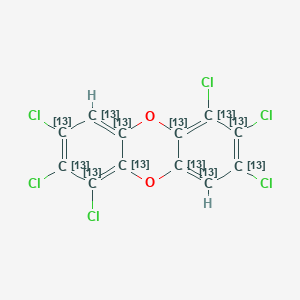

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin, a class of compounds known for their environmental persistence and toxicity. This compound is often detected in domestic meat and poultry and is used as a standard for environmental testing and research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin under controlled conditions. High-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) are often employed to ensure the purity and specificity of the compound .

Industrial Production Methods

Industrial production methods for C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin are not commonly documented due to its toxic nature. it is often produced as a by-product in the manufacturing of pesticides and during the incineration of chlorine-containing substances .

Analyse Chemischer Reaktionen

Types of Reactions

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more toxic congeners.

Reduction: This reaction can potentially detoxify the compound.

Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure specificity .

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated dibenzo-p-dioxins, which can vary in their toxicity and environmental impact .

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

HxCDD has been extensively studied for its carcinogenic potential. Research indicates that HxCDD can induce tumors in laboratory animals. For instance, studies conducted on Osborne-Mendel rats and B6C3F1 mice demonstrated dose-related increases in liver tumors following chronic exposure to HxCDD . These findings are critical for understanding the compound's long-term health effects and informing regulatory policies.

Developmental Toxicology

Research has also focused on the developmental effects of HxCDD. Studies show that exposure during critical developmental windows can lead to reproductive and developmental abnormalities in offspring. For example, exposure to dioxins during gestation has been linked to adverse effects on fetal development in animal models . This area of research is vital for assessing risks associated with environmental exposure during pregnancy.

Bioaccumulation Studies

HxCDD is known for its persistence in the environment and tendency to bioaccumulate in the food chain. Monitoring programs assess levels of HxCDD in various environmental matrices, including soil, water, and biota. These studies are essential for evaluating ecological risks and informing remediation efforts at contaminated sites .

Risk Assessment Frameworks

The assessment of human health risks associated with HxCDD exposure relies on comprehensive models that incorporate environmental data. The Concentration- and Age-Dependent Model (CADM) has been developed to predict tissue concentrations based on exposure levels across different age groups. This model aids public health officials in evaluating risks from background exposures and informs regulatory decisions regarding permissible limits .

Case Study 1: Industrial Contamination

In regions with historical industrial activities, such as chemical manufacturing, elevated levels of HxCDD have been detected in local populations. Epidemiological studies have linked these exposures to increased rates of cancer and other health issues. For instance, a study conducted near a former pesticide manufacturing site revealed significant correlations between soil contamination levels and health outcomes among residents .

Case Study 2: Environmental Remediation

Efforts to remediate sites contaminated with dioxins often involve the assessment of HxCDD levels. A notable case involved the cleanup of a Superfund site where soil and sediment were heavily contaminated with various dioxin congeners, including HxCDD. The remediation process included excavation and treatment of contaminated materials, followed by monitoring to ensure that residual levels remained below established safety thresholds .

Data Tables

| Matrix | Average Concentration (pg/g) | Source |

|---|---|---|

| Soil | 10-100 | Contaminated industrial sites |

| Fish | 0.1-10 | Aquatic ecosystems |

| Human Blood | 0.01-0.5 | Biomonitoring studies |

Wirkmechanismus

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor (AH receptor). This binding initiates a cascade of cellular events, leading to changes in gene expression and potentially toxic effects. The AH receptor plays a role in various physiological processes, including rhythmic functions and organ development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2,3,7,8-Pentachlorodibenzo-p-dioxin

- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin

- 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin

- 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin

- 2,3,7,8-Tetrachlorodibenzo-p-dioxin

Uniqueness

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is unique due to its specific chlorination pattern, which affects its binding affinity to the AH receptor and its overall toxicity. This makes it a critical compound for studying the toxicological effects of dioxins .

Biologische Aktivität

C-131,2,3,6,7,8-HxCDD (1,2,3,6,7,8-hexachlorodibenzo-p-dioxin) is a member of the dioxin family known for its environmental persistence and potential toxicological effects. This compound is classified as a chlorinated dibenzo-p-dioxin and has been studied extensively due to its biological activity and implications for human health. This article reviews the biological activity of this compound based on diverse research findings.

1,2,3,6,7,8-HxCDD is characterized by its molecular formula , a molecular weight of approximately 390.86 g/mol, and a complex structure that includes multiple chlorine substitutions. Its chemical structure contributes significantly to its biological activity and interaction with cellular mechanisms.

The biological activity of this compound primarily involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it initiates a cascade of intracellular signaling pathways that lead to the expression of various genes involved in xenobiotic metabolism and other physiological processes:

- AhR Activation : The binding of this compound to AhR results in its translocation to the nucleus where it regulates gene expression related to detoxification enzymes such as cytochrome P450s (CYP1A1) .

- Toxicological Effects : Activation of AhR can lead to adverse effects including immunotoxicity and carcinogenicity. Studies have shown that exposure to this compound can result in liver tumors in animal models .

Carcinogenicity

This compound is classified as a probable human carcinogen based on sufficient evidence from animal studies showing hepatic tumors . The U.S. EPA has established an oral slope factor of per mg/kg-day for estimating cancer risk associated with exposure .

Non-Cancer Effects

In addition to carcinogenic effects:

- Endocrine Disruption : Research indicates that this compound may disrupt endocrine functions by affecting hormone levels and signaling pathways .

- Developmental Toxicity : Exposure during critical developmental windows has been linked to impaired neurodevelopmental outcomes in offspring .

Case Studies

Several case studies highlight the biological activity and health impacts associated with this compound:

- Poultry Contamination Study : A study investigated the transfer of dioxins through poultry production chains. It was found that muscle samples from poultry had elevated levels of this compound compared to their litter sources. This suggests bioaccumulation and transformation processes occurring in vivo .

- Cancer Risk Assessment : A cohort study examined the relationship between dioxin exposure and cancer incidence among workers in industrial settings. The findings indicated a significant correlation between exposure levels of this compound and increased liver cancer rates .

Table 1: Summary of Biological Effects

| Effect Type | Description | Reference |

|---|---|---|

| Carcinogenicity | Hepatic tumors in rodent models | |

| Endocrine Disruption | Altered hormone levels | |

| Developmental Toxicity | Impaired neurodevelopment in offspring |

Table 2: Exposure Levels and Health Outcomes

| Study Type | Population | Exposure Level | Health Outcome |

|---|---|---|---|

| Occupational | Industrial workers | High (ng/kg body weight) | Increased liver cancer risk |

| Environmental | Poultry consumers | Moderate (pg/g) | Bioaccumulation observed |

Eigenschaften

IUPAC Name |

1,2,3,6,7,8-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLUIPQDHHPDJJ-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]2[13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)O[13C]3=[13CH][13C](=[13C]([13C](=[13C]3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911304 | |

| Record name | 1,2,3,6,7,8-Hexachloro(~13~C_12_)oxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109719-81-5 | |

| Record name | 1,2,3,6,7,8-HxCDD-13C12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109719815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexachloro(~13~C_12_)oxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109719-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.